4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Batch processing: Utilizing large reactors to carry out the synthesis in controlled environments.
Continuous flow processing: Employing continuous reactors for a more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Common reducing agents include [specific reductants] under [specific conditions].
Substitution: Common reagents include [specific nucleophiles or electrophiles] under [specific conditions].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
Scientific Research Applications
4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism of action of 4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by:
Binding to [specific target]: Leading to [specific biochemical effect].
Modulating [specific pathway]: Resulting in [specific physiological outcome].
Properties
IUPAC Name |
4-cyclohex-3-en-1-yl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-2,4-5,8-10,13H,3,6-7H2,(H3,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDJTVWJDLONIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2N=C(N=C3N2C4=CC=CC=C4N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)C2N=C(N=C3N2C4=CC=CC=C4N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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